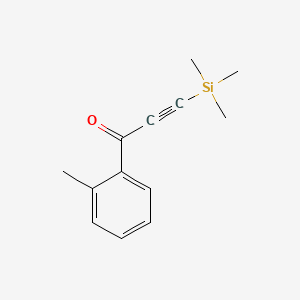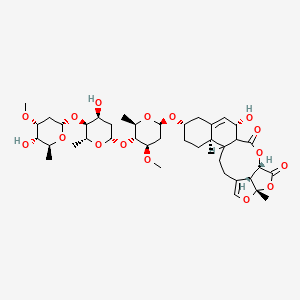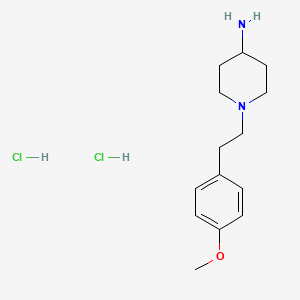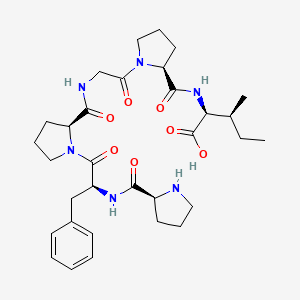
Diethyl (4-benzoylphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-benzoylphenyl)phosphonate is an organophosphorus compound with the molecular formula C17H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid diethyl ester group attached to a benzoyl-substituted phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (4-benzoylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-benzoylphenyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired phosphonate ester .
Another method involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand, providing an efficient route to benzylphosphonate diesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-benzoylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Benzyl-substituted phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of diethyl (4-benzoylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate ester group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl benzylphosphonate
- Diethyl phenylphosphonate
- Diethyl (4-methylbenzyl)phosphonate
Uniqueness
Diethyl (4-benzoylphenyl)phosphonate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential as a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
(4-diethoxyphosphorylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O4P/c1-3-20-22(19,21-4-2)16-12-10-15(11-13-16)17(18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIPLCPPKSKSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721152 |
Source


|
| Record name | Diethyl (4-benzoylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103384-72-1 |
Source


|
| Record name | Diethyl (4-benzoylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B566569.png)

![5,8-Dimethyl[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B566572.png)


![3-[(E)-but-1-enyl]-5-methylpyridine](/img/structure/B566580.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene-](/img/structure/B566585.png)

![3-[(E)-but-2-enyl]-5-methylpyridine](/img/structure/B566591.png)

